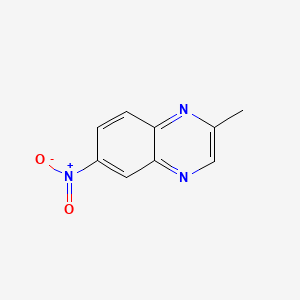

2-Methyl-6-nitroquinoxaline

Descripción general

Descripción

“2-Methyl-6-nitroquinoxaline” is a chemical compound with the molecular formula C9H7N3O2 . It has a molecular weight of 189.17 . The compound is yellow to brown in solid form .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including “this compound”, has been a subject of research for many years . Quinoxaline can be synthesized by adopting green chemistry principles . Various methods of synthetic strategies have been presented for the synthesis of quinoxaline derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H7N3O2 .

Physical And Chemical Properties Analysis

“this compound” is a yellow to brown solid . It has a molecular weight of 189.17 and a molecular formula of C9H7N3O2 .

Aplicaciones Científicas De Investigación

Antibacterial Properties

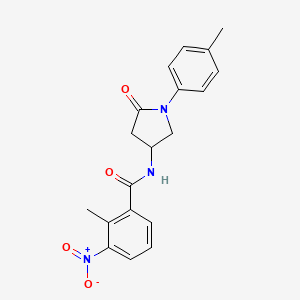

2-Methyl-6-nitroquinoxaline and its derivatives have shown significant promise in antibacterial applications. A study synthesized 3-methyl-6-nitroquinoxaline-2-one with a hydrazine moiety and tested their antibacterial properties against various bacterial strains. The compounds demonstrated promising antibacterial properties, suggesting potential for developing new antibiotics to combat pathogenic bacteria resistant to existing antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).

Chemical Synthesis and Reactions

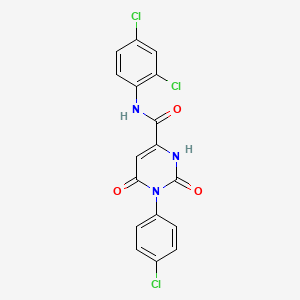

The compound has been a subject of interest in the field of chemical synthesis. Studies have explored its reactions under various conditions, leading to the formation of different derivatives. For example, one research detailed the nitration of 2-hydroxyquinoxaline to form 2-hydroxy-6-nitroquinoxaline (Otomasu & Yoshida, 1960). Another study investigated the regioselectivity in the reaction of nitroquinoxaline-N-oxides with phosphoryl chloride (Nasielski‐Hinkens, Vyver, & Nasielski, 2010).

Applications in Neuroscience

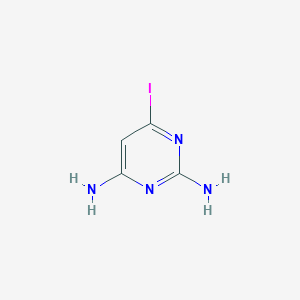

Research has also explored the effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a derivative of this compound, in neuroscience. CNQX is known to block non-N-methyl-D-aspartate (non-NMDA) receptors, which has implications in studying synaptic transmission in neural systems (Yamada, Dubinsky, & Rothman, 1989).

Photochemical Studies

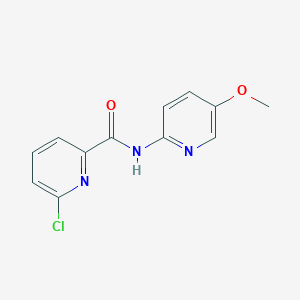

The compound's derivatives have been studied in photochemical reactions. For instance, an electron spin resonance spectroscopy study investigated the photochemical reactions of 2-methyl-3-acetylquinoxaline, revealing insights into the formation of stable nitroxide radicals (Wang & Feng, 1989).

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, a group to which 2-methyl-6-nitroquinoxaline belongs, have been reported to act against many targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoxaline derivatives are known to have a wide range of biological importance, suggesting that they may affect multiple pathways .

Result of Action

Quinoxaline derivatives have been reported to have various pharmacological effects, suggesting that this compound may have similar effects .

Propiedades

IUPAC Name |

2-methyl-6-nitroquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWQHNDESNJXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)

![3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2689893.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2689898.png)

![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/no-structure.png)